trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
CAS No.: 2268741-29-1
Cat. No.: VC11660655
Molecular Formula: C11H9BrFN3
Molecular Weight: 282.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2268741-29-1 |
|---|---|
| Molecular Formula | C11H9BrFN3 |
| Molecular Weight | 282.11 g/mol |
| IUPAC Name | (5R,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
| Standard InChI | InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |
| Standard InChI Key | SYIIYYDYEGITLS-DTWKUNHWSA-N |
| Isomeric SMILES | C1[C@@H](N2C(=NC(=N2)Br)[C@H]1F)C3=CC=CC=C3 |
| SMILES | C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 |
| Canonical SMILES | C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 |
Introduction
Chemical Structure and Synthesis
The molecular architecture of trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b] triazole is defined by a 6,7-dihydro-5H-pyrrolo[1,2-b] triazole scaffold, a bicyclic system combining pyrrole and triazole rings. Key substituents include:
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Bromine at position 2, which enhances electrophilic reactivity and influences binding interactions .
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Fluorine in the trans configuration at position 7, critical for stabilizing the compound’s conformation and optimizing hydrophobic interactions with RIPK1.
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Phenyl group at position 5, contributing to π-π stacking and van der Waals interactions within the RIPK1 binding pocket .
The synthetic route typically involves cyclocondensation of appropriately substituted precursors, followed by halogenation and stereoselective fluorination. While detailed synthetic protocols remain proprietary, analogous compounds in the 6,7-dihydro-5H-pyrrolo[1,2-b] triazole series are synthesized via Pd-catalyzed cross-coupling reactions to introduce aryl groups and SN2 substitutions for halogen incorporation .
Anti-Necroptotic Activity and RIPK1 Inhibition
Cellular Efficacy in Necroptosis Models
In human and murine cellular assays, trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b] triazole demonstrates potent anti-necroptotic activity. At 10 nM, it achieves 98.9% cell recovery in I2.1 hybridoma cells, surpassing analogs with cis-fluoro or non-halogenated substituents. Similarly, in Hepa1-6 hepatoma cells, it restores viability to 104.2% at 1 μM, indicating robust cytoprotection without off-target toxicity.
Table 1: Anti-Necroptotic Activities of Select Analogues
| Compound | R1 | R2 | R3 | X1 | I2.1 Recovery (%) at 10 nM | Hepa1-6 Recovery (%) at 1 μM |
|---|---|---|---|---|---|---|
| 13 | CH3 | H | CH | F(trans) | 98.9 | 104.2 |
| 14 | CH3 | H | CH | F(cis) | 80.6 | 110.0 |
| 20 | H | H | CH | H | 86.1 | 2.2 |
Data adapted from structure-activity relationship (SAR) studies.
The trans-fluoro configuration at position 7 is pivotal for activity, as cis-fluoro analogs (e.g., compound 14) show reduced recovery rates. Bromine at position 2 further enhances potency by stabilizing interactions with RIPK1’s hydrophobic pocket .
RIPK1 Inhibitory Mechanism
As a type III allosteric inhibitor, this compound binds to a hydrophobic pocket adjacent to RIPK1’s kinase domain, inducing conformational changes that prevent necrosome assembly . Molecular docking studies reveal:
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Hydrophobic interactions between the pyrrolo-triazole core and RIPK1’s Val76, Leu78, and Ile43 residues.
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Hydrogen bonds linking the fluorine atom to ASP156, critical for orienting the compound within the binding site.
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Salt bridge stabilization via the morpholine fragment (in related analogs) and ASN99/GLU142 residues.
Pharmacokinetic Profile
Table 2: Pharmacokinetic Parameters of Compound 26 (3 mg/kg Dose)
| Parameter | Value |
|---|---|
| Half-life (T1/2) | 1.91 hours |
| Tmax | 0.67 hours |
| Cmax | 8.90 ng/mL |
| AUClast | 15.2 h·ng/mL |
Data derived from preclinical murine models.
The compound exhibits rapid absorption (Tmax = 0.67 hours) and moderate oral bioavailability, supported by its lipophilic pyrrolo-triazole core. While the half-life (1.91 hours) suggests frequent dosing may be required, structural optimizations—such as fluorination—prolong metabolic stability in vivo .
Structure-Activity Relationship (SAR) Insights
SAR studies highlight the following trends:
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Halogenation: Bromine at position 2 enhances target affinity by 3-fold compared to chlorine or hydrogen .
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Stereochemistry: Trans-fluoro configurations at position 7 improve recovery rates by 18–40% over cis isomers.
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Aryl substituents: The phenyl group at position 5 maximizes π-π interactions, whereas bulkier groups (e.g., naphthyl) reduce solubility .
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